molecular formula C23H30N4O5S B591675 Cyclo(GP-psi(CH2SO)-gfp) CAS No. 136912-19-1

Cyclo(GP-psi(CH2SO)-gfp)

Cat. No.: B591675
CAS No.: 136912-19-1
M. Wt: 474.576
InChI Key: JUSAAIUYBWHGMN-KYEYDBOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(GP-psi(CH2SO)-gfp) is a synthetic cyclic dipeptide featuring a pseudopeptide bond (denoted by "psi") and a sulfoxide group (-CH2SO-) within its structure. The "GP" likely corresponds to a glycine-proline backbone, while "gfp" may indicate a functional or fluorescent tag, though its exact role remains unspecified in available literature. Cyclic dipeptides, or diketopiperazines, are widely studied for their antimicrobial, antifungal, and cytotoxic activities, making structural analogs like Cyclo(GP-psi(CH2SO)-gfp) of significant pharmacological interest .

Properties

CAS No.

136912-19-1

Molecular Formula

C23H30N4O5S

Molecular Weight

474.576

InChI

InChI=1S/C23H30N4O5S/c28-20-15-33(32)14-17-8-4-10-26(17)21(29)13-24-22(30)19-9-5-11-27(19)23(31)18(25-20)12-16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2,(H,24,30)(H,25,28)/t17-,18-,19-,33?/m0/s1

InChI Key

JUSAAIUYBWHGMN-KYEYDBOXSA-N

SMILES

C1CC2CS(=O)CC(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N2C1)CC4=CC=CC=C4

Synonyms

cyclo(glycyl-prolyl-psi(CH2SO)-glycyl-phenylalanyl-prolyl)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclic Dipeptides

Structural and Functional Differences

Cyclo(GP-psi(CH2SO)-gfp) distinguishes itself from natural cyclic dipeptides through its sulfoxide modification and pseudopeptide bond. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Bioactivity Comparison
Compound Name Structure Key Modifications Bioactivity Highlights Source Organism/Type Reference
Cyclo(GP-psi(CH2SO)-gfp) Gly-Pro pseudopeptide Sulfoxide (-CH2SO-) group Hypothesized enhanced solubility and antimicrobial activity Synthetic/Novel -
Cyclo(L-Pro-L-Val) L-Pro-L-Val cyclic None MIC: 512 µg/ml (E. coli), 256 µg/ml (S. aureus) Bacillus cereus
Cyclo(L-Leu-L-Pro) L-Leu-L-Pro cyclic None MIC: 256 µg/ml (E. coli), 128 µg/ml (S. aureus); Antifungal activity Streptomyces sp. TN17
Cyclo(D-Pro-D-Leu) D-Pro-D-Leu cyclic D-amino acids Antifungal (MIC: 8 µg/ml vs. Candida albicans) Bacillus cereus
Cyclo(L-Pro-D-Met) L-Pro-D-Met cyclic D-Met residue Broad antifungal activity (MIC: 16 µg/ml vs. Fusarium oxysporum) Bacillus cereus
Cyclo(L-Ile-L-Pro) L-Ile-L-Pro cyclic None Cytotoxic (40% inhibition of K562 cells at 100 µg/ml) Marine fungus (Aspergillus versicolor)

Bioactivity Insights

  • Antibacterial Activity: Cyclo(L-Pro-L-Val) exhibits moderate activity against Gram-positive and Gram-negative bacteria, but its efficacy varies significantly between studies (e.g., MIC 256–512 µg/ml in vs. This discrepancy may stem from differences in bacterial strains or assay conditions.
  • Antifungal Activity: Cyclo(D-Pro-D-Leu) and Cyclo(L-Pro-D-Met) demonstrate potent antifungal effects, outperforming amphotericin B against C. albicans (MIC 8 µg/ml vs. 16 µg/ml for amphotericin B) . The stereochemistry (D-amino acids) and hydrophobic residues (e.g., Met, Leu) likely contribute to membrane disruption. Cyclo(GP-psi(CH2SO)-gfp)’s sulfoxide may further modulate target specificity.
  • Cytotoxicity : Cyclo(L-Ile-L-Pro) shows moderate cytotoxicity against cancer cells (40% inhibition at 100 µg/ml) , suggesting that Cyclo(GP-psi(CH2SO)-gfp)’s modified structure could be optimized for selective tumor targeting.

Physicochemical Properties

While direct data for Cyclo(GP-psi(CH2SO)-gfp) are unavailable, analogs like Cyclo(L-Pro-L-Val) exhibit logP values ~1.6–2.7, indicating moderate hydrophobicity . For comparison, sulfoxide-containing compounds often show logP reductions of 0.5–1.5 units compared to non-oxidized counterparts .

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